Proflazepam

Descripción general

Descripción

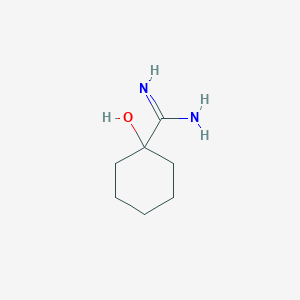

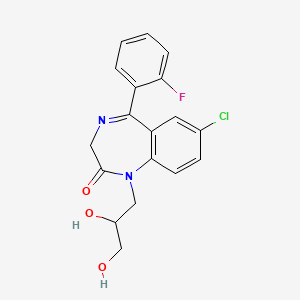

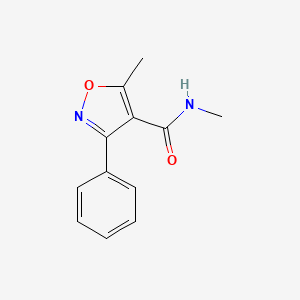

El proflazepam es un derivado de benzodiazepina conocido por sus propiedades sedantes, anticonvulsivas y relajantes musculares . Químicamente se identifica como 7-cloro-1-(2,3-dihidroxipropil)-5-(2-fluorofenil)-3H-1,4-benzodiazepin-2-ona . Este compuesto se ha estudiado por sus posibles efectos terapéuticos y su interacción con los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El proflazepam se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 2-amino-5-clorobenzofenona con glicina para formar el intermedio 2-amino-5-clorobenzofenona glicina . Este intermedio luego se cicla para formar la estructura del anillo de benzodiazepina.

Métodos de producción industrial

La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de catalizadores y disolventes específicos para facilitar las reacciones y los pasos de purificación como la recristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El proflazepam experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar su derivado correspondiente de N-óxido.

Reducción: La reducción del this compound puede conducir a la formación de su derivado dihidro.

Sustitución: El this compound puede experimentar reacciones de sustitución, particularmente en las posiciones cloro y fluorofenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Derivado de N-óxido de this compound.

Reducción: Derivado dihidro de this compound.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El proflazepam ejerce sus efectos uniéndose al sitio de benzodiazepina en el receptor GABA-A, mejorando los efectos inhibitorios del GABA . Esto lleva a un aumento de la afluencia de iones cloruro en las neuronas, lo que resulta en hiperpolarización y reducción de la excitabilidad neuronal . Los objetivos moleculares incluyen las subunidades alfa, beta y gamma del receptor GABA-A .

Comparación Con Compuestos Similares

Compuestos similares

Diazepam: Otra benzodiazepina con propiedades sedantes y ansiolíticas similares.

Lorazepam: Conocido por sus efectos ansiolíticos de acción corta.

Clonazepam: Utilizado principalmente por sus propiedades anticonvulsivas.

Singularidad del proflazepam

El this compound es único debido a su estructura química específica, que incluye un grupo 2,3-dihidroxipropil y un grupo fluorofenilo . Esta estructura contribuye a su perfil farmacológico distinto y su potencial para aplicaciones terapéuticas específicas .

Propiedades

Número CAS |

52829-30-8 |

|---|---|

Fórmula molecular |

C18H16ClFN2O3 |

Peso molecular |

362.8 g/mol |

Nombre IUPAC |

7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2 |

Clave InChI |

RCDQRWWSKKYAJG-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |

SMILES canónico |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)

![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)

![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)

![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)